Compound Description: U-49900 is a synthetic opioid analog of U-47700. It acts as a selective μ-opioid receptor agonist. Research on zebrafish suggests potential sedative effects at higher concentrations [].
Relevance: Both U-49900 and 3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide share a core 3,4-dichlorobenzamide structure. The variation lies in the substitution pattern on the nitrogen atom. This structural similarity suggests potential overlap in their pharmacological profiles, particularly regarding interactions with opioid receptors. []
Compound Description: AH-7921 is a Schedule I synthetic opioid belonging to the 1-benzamidomethyl-1-cyclohexyldialkylamine class. It exhibits potent analgesic effects but is associated with significant abuse potential and adverse effects [].
Compound Description: AP01 is a synthetically modified analog of AH-7921 with a phenyl group added to the cyclohexyl ring. This modification alters its receptor binding profile, showing high affinity for both μ-opioid and κ-opioid receptors [].
Relevance: AP01, like 3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide, contains the 3,4-dichlorobenzamide core. Both compounds demonstrate the impact of modifying the N-substituent on receptor binding affinity and pharmacological activity, even with variations in the core structure [].
Compound Description: U-47700, a structural isomer of AH-7921, displays potent opioid activity with a high affinity for the µ-opioid receptor. It is a trans-1,2-diamine derivative known for its analgesic properties [].
Relevance: Both U-47700 and 3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide incorporate the 3,4-dichlorobenzamide unit, highlighting the significance of this structural feature in conferring opioid activity. The variation in the N-substituent, a dimethylaminocyclohexyl group in U-47700 compared to a phenylacetylphenyl group in 3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide, suggests differences in receptor binding selectivity and pharmacological effects [].
Compound Description: U-54494A is a racemic anticonvulsant drug candidate composed of two enantiomers. It has been investigated for its pharmacokinetic properties, particularly the enantioselective differences in metabolism and bioavailability [, ].
Relevance: This compound and 3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide belong to the same class of benzamides with a 3,4-dichloro substitution pattern on the benzene ring. The structural variations in the substituents on the nitrogen highlight the diverse pharmacological effects achievable within this chemical class [, ].
Compound Description: This compound has been researched for its potential in treating neurokinin A-derived diseases [].
Relevance: Both this compound and 3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide feature the 3,4-dichlorophenyl group and are N-methylated benzamides. Although the overall structures differ significantly, the shared moieties point to potential similarities in their pharmacological targets and mechanisms of action [].
Compound Description: This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis typically involves multistep procedures, highlighting the importance of efficient and cost-effective methods for its production [, ].
Relevance: The compound and 3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide both possess the 3,4-dichlorobenzamide core. The shared structural motif suggests a possible common synthetic route or starting material for both compounds, highlighting the versatility of this chemical group in medicinal chemistry [, ].
Compound Description: This molecule, incorporating pyrazoline, 1,3,4-thiadiazole, and dichloroacetic acid moieties, demonstrates the pharmacophore hybridization approach in drug design. In vitro studies have shown its promising anticancer activity [].
Relevance: While structurally different from 3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide, this compound's use of a dichloroacetamide moiety highlights a distinct class of compounds with potential biological activity. This emphasizes the significance of exploring various dichloro-containing compounds for their pharmacological properties [].
Compound Description: PD-307243 acts as a human ether-a-go-go-related gene (hERG) potassium channel activator. Studies have shown its ability to increase hERG current, slow deactivation and inactivation kinetics, and induce instantaneous current, indicating a potential for both therapeutic and cardiotoxicity concerns [].
Relevance: PD-307243, with its 3,4-dichlorophenyl moiety, exemplifies another class of biologically active compounds containing dichloro-substituted aromatic rings, like 3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide. Although their overall structures and targets differ, this shared feature highlights the importance of dichlorophenyl groups in medicinal chemistry [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.